molecular formula C37H50N2O10.C6H8O7 B1142303 METHYLLYCACONITINE CITRATE CAS No. 112825-05-5

METHYLLYCACONITINE CITRATE

Número de catálogo B1142303
Número CAS: 112825-05-5
Peso molecular: 874.93
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of MLA and its analogues has been explored through various strategies to understand its complex molecular structure better and facilitate functional studies. For example, Barker et al. (2004) reported the synthesis of ABE tricyclic analogues using ring-closing metathesis to append a B ring to an AE azabicyclic fragment, illustrating a method to construct its intricate structure (Barker, Brimble, McLeod, & Savage, 2004). Similarly, Sparrow, Barker, and Brimble (2011) developed an enantioselective synthesis of tetracyclic MLA analogues, highlighting the importance of stereochemistry in the synthesis process (Sparrow, Barker, & Brimble, 2011).

Molecular Structure Analysis

MLA's efficacy as a nicotinic receptor antagonist is partly attributed to its unique molecular structure. Structure modelling techniques have been applied to fit MLA into a nicotinic pharmacophore model, helping to explain its high affinity for neuronal versus muscle nicotinic receptors (Ward, Cockcroft, Lunt, Smillie, & Wonnacott, 1990).

Chemical Reactions and Properties

The chemical properties of MLA, including its interactions with nicotinic receptors, have been extensively studied. Alkondon, Pereira, Wonnacott, and Albuquerque (1992) demonstrated MLA's blockade of nicotinic currents in hippocampal neurons, providing insight into its mechanism of action and its potential as a competitive antagonist (Alkondon, Pereira, Wonnacott, & Albuquerque, 1992).

Physical Properties Analysis

The physical properties of MLA, such as binding affinity and inhibitory concentration, are crucial for its application in neuropharmacological research. The binding of [3H]methyllycaconitine to rat brain membranes has been characterized, demonstrating its high affinity and selectivity for alpha7-type neuronal nicotinic acetylcholine receptors (Davies, Hardick, Blagbrough, Potter, Wolstenholme, & Wonnacott, 1999).

Chemical Properties Analysis

MLA's role as a selective probe for neuronal alpha-bungarotoxin binding sites further underscores its chemical properties and its specificity for certain receptor subtypes over muscle nicotinic receptors, highlighting its utility as a structural and functional probe (Ward, Cockcroft, Lunt, Smillie, & Wonnacott, 1990).

Aplicaciones Científicas De Investigación

  • MLA is a potent and specific receptor antagonist, especially effective against acetylcholine-induced currents in hippocampal neurons. It demonstrates a possible competitive mode of action and is useful for characterizing the alpha-bungarotoxin-sensitive subclass of neuronal nicotinic receptors (Alkondon et al., 1992).

  • It's been characterized as a highly selective ligand for alpha7-type neuronal nicotinic acetylcholine receptors (nAChR). MLA binds with high affinity to rat brain membranes, displaying a nicotinic pharmacology consistent with an interaction with alpha bungarotoxin-sensitive nAChR (Davies et al., 1999).

  • MLA and its analogues have potential as nicotinic receptor subtype-specific compounds, as demonstrated in studies on bovine adrenal α3β4* nicotinic receptors (Bryant et al., 2002).

  • It has been shown to be a powerful antagonist of homomeric alpha 7 receptors and heteromeric alpha 4 beta 2 receptors, suggesting a model of five putative MLA binding sites on the alpha 7 wild‐type receptor (Palma et al., 1996).

  • MLA is a selective probe for neuronal α‐bungarotoxin binding sites, displaying higher affinity for rat brain sites than for muscle receptors, making it a valuable structural probe for studying the neuronal protein (Ward et al., 1990).

  • In vivo studies have shown that chronic nicotine exposure affects the brain uptake of MLA, which is a critical consideration for its pharmacokinetics in nicotine-exposed individuals (Lockman et al., 2005).

  • MLA has been explored as a modulator in epilepsy and associated comorbidities, though its effects in such conditions require further investigation (Sharma et al., 2020).

Propiedades

IUPAC Name

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLZNJHDLEWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 23514480

Citations

For This Compound
680
Citations
M Chilton, J Mastropaolo, RB Rosse, AS Bellack… - Life sciences, 2004 - Elsevier
Diminished expression of the α 7 nicotinic acetylcholine receptor occurs in selected brain regions of patients with schizophrenia, which may account for pathophysiological …
Number of citations: 28 www.sciencedirect.com
JM Beckel, A Kanai, SJ Lee… - American Journal of …, 2006 - journals.physiology.org
… choline, or the antagonists methyllycaconitine citrate and hexamethonium elicited changes in … Methyllycaconitine citrate, a specific α 7 -receptor antagonist, prevented nicotine-, choline-, …
Number of citations: 175 journals.physiology.org
G Önder Narin, B Aydın, H Cabadak - Molecular Biology Reports, 2021 - Springer
… Acetylcholine, nicotinic alpha 7 receptor antagonist methyllycaconitine citrate, and … methyllycaconitine citrate and the cholinergic antagonist, atropine. Methyllycaconitine citrate …
Number of citations: 4 link.springer.com
B Li, J Wu, J Bao, X Han, S Shen, X Ye, J Dai… - … et Biophysica Acta (BBA …, 2020 - Elsevier
… (selective α7nAChR agonist) or methyllycaconitine citrate salt (selective α7nAChR antagonist)… Conversely, methyllycaconitine citrate salt increased acinar cell injury and aggravated AP. …
Number of citations: 12 www.sciencedirect.com
A Larsson, L Svensson, B Söderpalm, JA Engel - Alcohol, 2002 - Elsevier
… A two-way ANOVA showed a significant difference in treatment when data obtained from the methyllycaconitine citrate–nicotine-treated and saline–nicotine-treated mice were analyzed […
Number of citations: 149 www.sciencedirect.com
W Zhang, Q Sun, X Gao, Y Jiang, R Li, J Ye - PLoS One, 2013 - journals.plos.org
… The effects that LXM-10 had shown were attenuated by methyllycaconitine citrate (an α7 nicotinic acetylcholine receptor antagonist) or tropicamide (an M4 muscarinic acetylcholine …
Number of citations: 28 journals.plos.org
A Kobayashi, S Mimuro, T Katoh, K Kobayashi… - Experimental …, 2022 - jstage.jst.go.jp
… ), hemorrhagic shock (HS), hemorrhagic shock with DEX (HS+DEX), hemorrhagic shock with DEX and the α7 nicotinic type acetylcholine receptor antagonist methyllycaconitine citrate (…
Number of citations: 5 www.jstage.jst.go.jp
S Ashenafi, A Fuente, JM Criado, AS Riolobos… - Neurobiology of …, 2005 - Elsevier
… In order to test this hypothesis in amygdala, we perfused the preparation with methyllycaconitine citrate, 1.5 μM, a specific blocker of these receptors. Methyllycaconitine depressed the …
Number of citations: 38 www.sciencedirect.com
NK Sharma, S Kaur, RK Goel - Epilepsy & Behavior, 2020 - Elsevier
… Methyllycaconitine citrate treatment was unable to produce any ameliorative effect in diseased condition. Choline administration dose dependently ameliorated depression, memory …
Number of citations: 9 www.sciencedirect.com
Y Xiong, X Zhao, Q Sun, R Li, C Li, J Ye - Pharmacology Biochemistry and …, 2010 - Elsevier
… In the formalin test, we pretreated mice with methyllycaconitine citrate (3, 0.3, or 0.03 µmol/kg, ip), tropicamide (3, 0.3, or 0.03 µmol/kg, ip), bicuculline (8, 0.8, or 0.08 µmol/kg, ip), or …
Number of citations: 15 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.